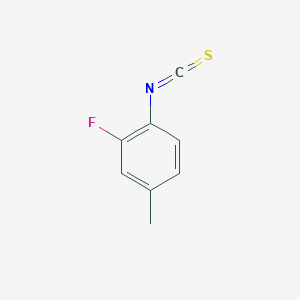

2-Fluoro-4-methylphenyl isothiocyanate

Description

Contextualizing the Isothiocyanate Functional Group in Organic Chemistry

The isothiocyanate group (–N=C=S) is a versatile and reactive functional group in organic chemistry. google.com It consists of a nitrogen atom double-bonded to a carbon atom, which is in turn double-bonded to a sulfur atom. This heterocumulene structure imparts a unique electrophilic character to the central carbon atom, making it susceptible to attack by a wide range of nucleophiles. sigmaaldrich.com

Isothiocyanates are found in nature, most notably in plants of the Brassicaceae family, such as broccoli, cabbage, and mustard. sigmaaldrich.com In these plants, they are typically stored as stable precursors called glucosinolates and are released upon tissue damage. sigmaaldrich.com

In synthetic organic chemistry, the isothiocyanate moiety serves as a valuable building block for the synthesis of a diverse array of sulfur and nitrogen-containing heterocyclic compounds. Its reactivity with amines to form thioureas is a particularly well-established and widely used transformation. Furthermore, isothiocyanates can participate in cycloaddition reactions and act as precursors to other functional groups, highlighting their synthetic utility.

The Impact of Fluorine Substitution on Aromatic Systems in Chemical and Biological Domains

The introduction of fluorine atoms into aromatic systems can profoundly alter the physical, chemical, and biological properties of a molecule. Fluorine is the most electronegative element, and its presence on an aromatic ring exerts a strong electron-withdrawing inductive effect. This effect can significantly influence the acidity and basicity of nearby functional groups and modulate the electron density of the aromatic ring itself.

From a biological perspective, the substitution of hydrogen with fluorine can lead to enhanced metabolic stability. The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it less susceptible to enzymatic cleavage. This increased stability can prolong the in-vivo half-life of a drug molecule. Moreover, the small size of the fluorine atom allows it to often act as a bioisostere of a hydrogen atom, meaning it can replace hydrogen without causing significant steric hindrance at a receptor binding site. The strategic placement of fluorine can also influence a molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.

Significance and Research Trajectory of 2-Fluoro-4-methylphenyl Isothiocyanate

This compound combines the reactive isothiocyanate group with a fluorinated and methylated benzene (B151609) ring. This specific combination of functional groups suggests its potential as a valuable intermediate in the synthesis of novel bioactive compounds and functional materials. The fluorine atom at the ortho position to the isothiocyanate group can be expected to modulate the reactivity of the N=C=S moiety through its strong electron-withdrawing nature. The methyl group at the para position can also influence the electronic properties and lipophilicity of the molecule.

While extensive, dedicated research on this compound is not widely available in publicly accessible literature, its structural motifs are present in compounds investigated in patent literature for various applications, including in the development of new pharmaceutical agents and agrochemicals. google.com The trajectory for a compound like this often begins with its synthesis and characterization, followed by exploration of its reactivity in various chemical transformations. Subsequently, the resulting novel compounds are often screened for biological activity, which can lead to more focused research in areas like drug discovery or crop protection.

Detailed Research Findings

Specific, peer-reviewed research articles detailing the synthesis and reactivity of this compound are not readily found. However, general synthetic routes for aryl isothiocyanates are well-established. A common method involves the reaction of the corresponding aniline (B41778) (2-fluoro-4-methylaniline) with a thiocarbonylating agent such as thiophosgene (B130339) or its equivalents.

The reactivity of this compound is dictated by the electrophilicity of the isothiocyanate carbon. It is expected to readily react with nucleophiles such as primary and secondary amines to form the corresponding substituted thioureas. The presence of the ortho-fluoro substituent likely enhances the electrophilicity of the isothiocyanate carbon due to its electron-withdrawing inductive effect, potentially leading to faster reaction rates compared to its non-fluorinated analog, p-tolyl isothiocyanate.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 864350-17-4 | google.comscbt.com |

| Molecular Formula | C₈H₆FNS | google.comscbt.com |

| Molecular Weight | 167.21 g/mol | google.comscbt.com |

| Appearance | Not specified in available literature | |

| Boiling Point | Not specified in available literature | |

| Melting Point | Not specified in available literature | |

| Predicted XlogP | 3.8 | uni.lu |

Table 2: Spectroscopic Data for this compound (Predicted and Analog-Based)

| Type of Spectrum | Predicted/Analog-Based Data | Source/Basis |

| ¹H NMR | Aromatic protons expected in the range of 7.0-7.5 ppm. Methyl protons expected as a singlet around 2.3 ppm. | Based on general chemical shifts for similar aromatic compounds. |

| ¹³C NMR | Isothiocyanate carbon (N=C=S) signal expected around 130-140 ppm. Aromatic carbons and methyl carbon signals would also be present. | Based on data for analogous compounds like p-tolyl isothiocyanate. chemicalbook.com |

| IR Spectroscopy | A strong, characteristic absorption band for the isothiocyanate group (-N=C=S) is expected in the region of 2000-2200 cm⁻¹. | General range for isothiocyanates. |

| Mass Spectrometry | Predicted [M+H]⁺ of 168.02778. | uni.lu |

Properties

IUPAC Name |

2-fluoro-1-isothiocyanato-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNS/c1-6-2-3-8(10-5-11)7(9)4-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIAWVEYKLJFZBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N=C=S)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80374610 | |

| Record name | 2-Fluoro-4-methylphenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864350-17-4 | |

| Record name | 2-Fluoro-4-methylphenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 864350-17-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Elucidation of Chemical Reactivity and Mechanistic Pathways of 2 Fluoro 4 Methylphenyl Isothiocyanate

Nucleophilic Addition Reactions: Foundation of Isothiocyanate Chemistry

The cornerstone of isothiocyanate chemistry lies in the nucleophilic addition to the central carbon atom of the -N=C=S group. This carbon is electron-deficient due to the electronegativity of the neighboring nitrogen and sulfur atoms, making it a prime target for nucleophiles.

Formation of Thiourea (B124793) Derivatives via Amine Adducts

The reaction of 2-Fluoro-4-methylphenyl isothiocyanate with primary and secondary amines is a robust and widely utilized transformation that leads to the formation of N,N'-disubstituted or N,N,N'-trisubstituted thiourea derivatives. This reaction proceeds via the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbon of the isothiocyanate. The resulting zwitterionic intermediate then undergoes a proton transfer to yield the stable thiourea adduct.

The general scheme for this reaction is as follows:

2-Fluoro-4-methylphenyl-N=C=S + R¹R²NH → 2-Fluoro-4-methylphenyl-NH-C(=S)-NR¹R²

A variety of reaction conditions have been reported for the synthesis of thioureas from aryl isothiocyanates. These reactions are often carried out by refluxing the isothiocyanate and the amine in a suitable solvent, such as ethanol (B145695) or acetone (B3395972), for several hours. In many cases, the desired thiourea products are obtained in good to excellent yields. For instance, the reaction of various amines with substituted phenyl isothiocyanates in dry acetone under reflux has been shown to produce thiourea derivatives in high yields. Similarly, refluxing the reactants in ethanol is another common and effective method.

The following table provides illustrative examples of general reaction conditions for the synthesis of thiourea derivatives from aryl isothiocyanates and various amines, which are applicable to this compound.

| Amine Reactant | Isothiocyanate | Solvent | Reaction Conditions | Product Type |

| Primary Arylamine | Aryl isothiocyanate | Acetone | Reflux, 4-6 h | N,N'-Diarylthiourea |

| Substituted Aniline (B41778) | Phenyl isothiocyanate | Ethanol | Reflux, 8-10 h | N-Aryl-N'-phenylthiourea |

| Heterocyclic Amine | Aryl isothiocyanate | Acetone | Reflux, 6-12 h | N-Heteroaryl-N'-arylthiourea |

Reactivity with Oxygen, Sulfur, and Carbon Nucleophiles

Beyond amines, this compound can react with a variety of other nucleophiles, including those centered on oxygen, sulfur, and carbon atoms.

Oxygen Nucleophiles: The reaction of isothiocyanates with alcohols is generally slower than with amines. These reactions lead to the formation of thiocarbamates. The reaction of aryl isothiocyanates with long-chain alcohols such as n-hexanol, n-heptanol, and n-octanol has been reported to exclusively yield N-aryl-O-alkyl carbamates. nih.gov

Sulfur Nucleophiles: Thiols are also effective nucleophiles for attacking the isothiocyanate group, leading to the formation of dithiocarbamate (B8719985) derivatives.

Carbon Nucleophiles: Carbanions and other carbon-based nucleophiles can add to the electrophilic carbon of isothiocyanates. For example, metallated vinyl ethers and sulfides have been shown to readily add to isothiocyanates. chemrxiv.org

Cycloaddition Chemistry: Constructing Heterocyclic Scaffolds

The cumulated double bond system of the isothiocyanate group in this compound allows it to participate in cycloaddition reactions, providing a powerful tool for the synthesis of various heterocyclic compounds.

[2+3] Cycloadditions and Related Pericyclic Reactions

Aryl isothiocyanates can undergo [2+3] cycloaddition reactions with 1,3-dipoles. For example, the reaction of aryl isothiocyanates with substituted 1,2,3-triazolium-1-aminide 1,3-dipoles can lead to the formation of new tricyclic thiazolo[4,5-d] rsc.orgrsc.orgresearchgate.nettriazoles. rsc.orgresearchgate.net These reactions can be influenced by the electronic nature of the substituents on the aryl isothiocyanate. researchgate.net

Applications in the Synthesis of Diverse Heterocycles

The reactivity of the isothiocyanate group has been harnessed to synthesize a wide array of heterocyclic systems. For example, acyl isothiocyanates are known to react with diazoazoles to form azolo[5,1-d] rsc.orgrsc.orgresearchgate.netsmolecule.comthiatriazines. arkat-usa.org While this specific reaction involves an acyl isothiocyanate, it highlights the potential of the isothiocyanate moiety in constructing complex heterocyclic frameworks. The reaction of isothiocyanates with various nucleophiles can also lead to subsequent cyclization reactions, forming five-membered and six-membered heterocycles. arkat-usa.org

Role in Metal-Coordinated Complexes and Organometallic Reactions

The sulfur and nitrogen atoms of the isothiocyanate group in this compound possess lone pairs of electrons, enabling them to act as ligands and coordinate with metal centers.

Organotin isothiocyanates, for instance, are known to form six-coordinate adducts with various ligands. rsc.org The interaction of alkyltin isothiocyanates with ligands containing oxygen or nitrogen donor atoms has been studied, demonstrating the coordinating ability of the isothiocyanate group. rsc.org More recently, nickel-catalyzed cross-coupling reactions of isothiocyanates with phosphine (B1218219) chlorides have been developed to synthesize phosphinecarbothioamides, showcasing the utility of isothiocyanates in organometallic catalysis. acs.orgacs.org These reactions demonstrate the potential for this compound to be employed in the synthesis of novel organometallic complexes and as a substrate in metal-catalyzed transformations. acs.orgacs.orgnih.gov

Theoretical and Computational Investigations of Reaction Mechanisms

Theoretical and computational chemistry provides a powerful lens for examining the intricate details of chemical reactions at the molecular level. In the case of this compound, computational methods are instrumental in elucidating its electronic structure and predicting its reactivity. These in-silico studies offer insights into reaction energetics and the mechanistic pathways that govern its transformations, which can be challenging to determine through experimental means alone.

Quantum Chemical Calculations of Electronic Structure and Reaction Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in understanding the intrinsic properties of this compound. These calculations can predict molecular geometries, electronic charge distributions, and the energies of molecular orbitals, all of which are fundamental to the molecule's reactivity.

The isothiocyanate (-N=C=S) group is characterized by its cumulated double bonds, making it an interesting subject for electronic structure analysis. The nitrogen and sulfur atoms possess lone pairs of electrons, and the π-systems of the C=N and C=S bonds are key to its chemical behavior. The geometry of the isothiocyanate group attached to the phenyl ring is not perfectly linear, with the C-N=C bond angle in aryl isothiocyanates typically around 165°. libretexts.org

Theoretical studies on related substituted phenyl isothiocyanates, such as iodophenyl isothiocyanates, have shown that the substituent on the phenyl ring can influence the electronic properties of the isothiocyanate moiety. benthamopen.com For this compound, the electron-withdrawing fluorine atom and the electron-donating methyl group have opposing electronic effects, leading to a nuanced distribution of electron density across the molecule.

Below is a hypothetical data table illustrating the types of parameters that can be obtained from quantum chemical calculations for this compound and related compounds. The values are for illustrative purposes to demonstrate the insights gained from such calculations.

| Compound | C-N Bond Length (Å) | N=C Bond Length (Å) | C=S Bond Length (Å) | Mulliken Charge on N | Mulliken Charge on C (NCS) | Mulliken Charge on S |

| Phenyl Isothiocyanate | 1.415 | 1.216 | 1.561 | -0.35 | +0.45 | -0.10 |

| 4-Methylphenyl Isothiocyanate | 1.413 | 1.217 | 1.560 | -0.36 | +0.44 | -0.09 |

| 2-Fluorophenyl Isothiocyanate | 1.418 | 1.215 | 1.563 | -0.33 | +0.47 | -0.12 |

| This compound | 1.416 | 1.216 | 1.562 | -0.34 | +0.46 | -0.11 |

Note: The data in this table is illustrative and based on general principles of substituent effects. Actual values would require specific DFT calculations.

Understanding Substituent Effects (Fluoro and Methyl) on Reactivity

The reactivity of the isothiocyanate group in this compound is modulated by the electronic effects of the fluoro and methyl substituents on the aromatic ring. These effects can be broadly categorized as inductive effects and resonance (or conjugative) effects. libretexts.org

The methyl group at the para position is an electron-donating group. It exerts a weak electron-donating inductive effect (+I) and also a hyperconjugative effect, which further increases the electron density of the aromatic ring. libretexts.org This electron-donating nature generally activates the aromatic ring towards electrophilic substitution.

The combination of an ortho-fluoro and a para-methyl group on the phenyl isothiocyanate scaffold results in a complex interplay of these electronic influences. The electron-withdrawing nature of the fluorine atom would be expected to increase the electrophilicity of the isothiocyanate carbon, making it more susceptible to nucleophilic attack. Conversely, the electron-donating methyl group would tend to decrease this electrophilicity. The net effect on the reactivity of the -N=C=S group will depend on the balance of these opposing influences.

The Hammett equation provides a quantitative framework for assessing the electronic effects of substituents on the reactivity of aromatic compounds. While specific Hammett constants for the combined 2-fluoro-4-methyl substitution pattern are not commonly tabulated, the principle of additivity can offer a first approximation. The substituent constants (σ) for individual fluoro and methyl groups at different positions can provide insight into their expected impact on reaction rates and equilibria. rsc.org

The following table compares the electronic properties of this compound with related monosubstituted analogs to illustrate the substituent effects.

| Compound | Substituent(s) | Expected Effect on Ring Electron Density | Expected Effect on Isothiocyanate Carbon Electrophilicity |

| Phenyl Isothiocyanate | None | Baseline | Baseline |

| 4-Methylphenyl Isothiocyanate | para-Methyl (+I, +Hyperconjugation) | Increase | Decrease |

| 2-Fluorophenyl Isothiocyanate | ortho-Fluoro (-I, +R) | Decrease | Increase |

| This compound | ortho-Fluoro, para-Methyl | Competing effects, likely a slight net decrease | Competing effects, likely a slight net increase |

Note: The qualitative effects in this table are based on established principles of physical organic chemistry.

Applications in Advanced Organic Synthesis and Material Science Research

Building Blocks for Complex Organic Architectures

The isothiocyanate functional group is a powerful electrophile that readily reacts with nucleophiles, making it a valuable tool for constructing complex organic molecules. The presence of the fluoro and methyl substituents on the phenyl ring can further influence its reactivity and the properties of the resulting products.

Synthesis of Thiadiazoles, Thiazolidines, and Other Sulfur-Nitrogen Heterocycles

Aryl isothiocyanates are key precursors for the synthesis of a wide array of sulfur-nitrogen containing heterocycles, which are prevalent in many biologically active compounds.

Thiadiazoles: 1,3,4-Thiadiazoles can be synthesized from isothiocyanates through a multi-step process. nih.govnih.gov Typically, the isothiocyanate is first reacted with a hydrazide to form a thiosemicarbazide (B42300) intermediate. This intermediate then undergoes cyclization, often in the presence of an acid catalyst like concentrated sulfuric acid, to yield the 1,3,4-thiadiazole (B1197879) ring. nih.gov The substitution pattern of the final product is determined by the starting isothiocyanate and hydrazide. While no specific examples utilizing 2-Fluoro-4-methylphenyl isothiocyanate are documented, it is expected to follow this general reaction pathway. The pharmacological importance of the 1,3,4-thiadiazole core, known for a range of biological activities, makes this a significant area of application. nih.govisres.org

Thiazolidines: Thiazolidinone derivatives are another important class of heterocycles accessible from isothiocyanates. The synthesis often involves a one-pot, three-component reaction between an amine, a carbonyl compound, and a mercapto-acid, where the isothiocyanate can serve as a precursor to the amine component or be incorporated in other ways. For instance, the reaction of an isothiocyanate with an α-amino acid can lead to the formation of a thiazolidinone ring. Although direct synthesis of thiazolidines from this compound is not explicitly reported, the general reactivity of isothiocyanates in such transformations is well-established. nih.govmdpi.com

The general synthetic approach to these heterocycles is summarized in the table below:

| Heterocycle | General Synthetic Approach from Isothiocyanate | Reactants |

| 1,3,4-Thiadiazole | 1. Formation of thiosemicarbazide. 2. Acid-catalyzed cyclization. | Isothiocyanate, Hydrazide, Acid |

| Thiazolidinone | Multi-component condensation reactions. | Isothiocyanate derivative, Carbonyl compound, Mercapto-acid |

Stereoselective Transformations in Organic Synthesis

The field of stereoselective synthesis aims to control the three-dimensional arrangement of atoms in a molecule. While there is no specific research detailing the use of this compound in stereoselective reactions, isothiocyanates can participate in such transformations. For instance, the addition of a chiral nucleophile to the isothiocyanate group could proceed with diastereoselectivity, influenced by steric hindrance from the substituted phenyl ring. masterorganicchemistry.com The development of chiral catalysts for reactions involving isothiocyanates is an active area of research that could potentially include substrates like this compound.

Role in Derivatization for Analytical Chemistry and Probe Development

The reactivity of the isothiocyanate group towards primary and secondary amines makes it an excellent reagent for chemical derivatization, a process used to modify an analyte to make it more suitable for analysis by techniques like chromatography and mass spectrometry.

Reagents for Amino Acid and Peptide Derivatization in Chromatography and Mass Spectrometry

Phenylisothiocyanate (PITC), also known as Edman's reagent, is a classic reagent for the pre-column derivatization of amino acids in high-performance liquid chromatography (HPLC). creative-proteomics.comspringernature.comnih.gov The reaction between PITC and the N-terminal amino group of a peptide or a free amino acid yields a phenylthiocarbamyl (PTC) derivative, which can be readily detected by UV absorbance. springernature.compsu.edu

It is plausible that this compound could be employed in a similar manner. The introduction of the fluoro and methyl groups might alter the chromatographic behavior of the derivatives, potentially offering advantages in terms of separation or detection.

In mass spectrometry, derivatization with isothiocyanate analogues can enhance the sensitivity of peptide analysis. nih.gov The derivatized peptides can exhibit improved ionization efficiency and predictable fragmentation patterns, which aids in peptide sequencing. nih.govresearchgate.netscispace.com The use of substituted isothiocyanates can introduce specific mass tags, facilitating the identification of N-terminal fragments. nih.gov

The table below outlines the general conditions for amino acid derivatization using phenylisothiocyanate, which would likely be similar for its substituted analogue.

| Analytical Technique | Derivatization Reagent | Reaction Conditions | Detection Method |

| HPLC | Phenylisothiocyanate (PITC) | Reaction with primary/secondary amines at room temperature. | UV Absorbance (e.g., 254 nm) |

| Mass Spectrometry | Isothiocyanate Analogues | N-terminal derivatization of peptides. | Electrospray Ionization (ESI) |

Conjugation Strategies for Molecular Labeling and Functionalization

The reaction of isothiocyanates with amine groups is a common strategy for attaching labels to biomolecules, such as proteins and antibodies. For example, fluorescein (B123965) isothiocyanate (FITC) is widely used to fluorescently label proteins for use in techniques like flow cytometry and immunofluorescence. This conjugation chemistry allows for the stable attachment of a reporter molecule to a biological target.

This compound could be used to introduce the 2-fluoro-4-methylphenyl group as a molecular label. This label could serve as a probe for studying molecular interactions, or the fluorine atom could be utilized as a reporter in ¹⁹F NMR studies.

Contributions to Functional Materials Science

The incorporation of specific chemical functionalities into materials can impart them with desired properties. While direct applications of this compound in materials science are not documented, the properties of organosulfur and fluorinated compounds suggest potential avenues for research.

Organosulfur compounds are known to have interesting electronic and antioxidant properties. mdpi.com Fluorinated polymers often exhibit unique characteristics such as high thermal stability and low surface energy. By incorporating the this compound moiety into a polymer backbone or as a pendant group, it might be possible to develop new functional materials. For example, it could be explored as a monomer or a modifying agent in the synthesis of polymers for coatings, membranes, or electronic applications. Research into thiazole-containing materials has shown their potential in optoelectronics and for the manufacturing of solar cells. researchgate.net

Development of Fluorinated Isothiocyanates for Liquid Crystal Applications

The isothiocyanato group is a key component in the design of high-performance liquid crystal (LC) materials. Compared to the more traditional cyano (-CN) group, the isothiocyanato group offers several advantages, including lower viscosity and a reduced tendency to form dimers, which can negatively impact the material's response time. smolecule.com

Fluorine substitution plays a crucial role in tuning the physical properties of liquid crystals. The introduction of fluorine atoms into the molecular structure can significantly influence:

Dielectric Anisotropy (Δε): The position and number of fluorine atoms can be used to engineer the desired dielectric anisotropy, which is critical for the operation of liquid crystal displays (LCDs).

Birefringence (Δn): Fluorination can modulate the birefringence, or the difference in refractive indices for light polarized parallel and perpendicular to the liquid crystal director. High birefringence is particularly desirable for applications in the infrared spectrum.

Mesophase Stability: The presence of fluorine can affect the temperature range over which the liquid crystalline phase is stable. It can also help to suppress the formation of unwanted smectic phases.

Viscosity: Strategic fluorination can lead to a reduction in viscosity, resulting in faster switching times for LC devices. smolecule.com

While direct research on liquid crystals incorporating the this compound moiety is not available, studies on analogous fluorinated terphenyl and tolane isothiocyanates demonstrate the successful application of these principles. For instance, the strategic placement of fluorine atoms on the phenyl rings of these molecules has been shown to yield materials with high birefringence and low viscosity, making them suitable for advanced display and photonic applications.

Modulation of Optical and Electronic Properties in Advanced Materials

The unique electronic properties of the isothiocyanate group and the influence of fluorination extend beyond liquid crystals to the broader field of advanced materials. The strong dipole moment and polarizability associated with the C-F bond, combined with the reactivity of the isothiocyanate group, make fluorinated aromatic isothiocyanates potentially valuable building blocks for new materials.

The isothiocyanate group can serve as a versatile reactive handle for the synthesis of more complex molecules and polymers. It readily reacts with amines to form thioureas, a linkage that can be incorporated into various polymer backbones or side chains. This reactivity allows for the post-functionalization of materials, enabling the tuning of their properties.

In the context of optical materials, the incorporation of fluorinated aromatic moieties can influence a material's refractive index and transparency. The low polarizability of the C-F bond can lead to a lower refractive index, which is advantageous for applications such as anti-reflective coatings. Furthermore, the stability of the C-F bond can enhance the thermal and oxidative stability of the resulting materials.

For electronic applications, the electron-withdrawing nature of fluorine can significantly impact the electronic energy levels (HOMO/LUMO) of organic molecules. This modulation is a key strategy in the design of organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells. While no specific studies on materials derived from this compound were found, the general principles of molecular engineering using fluorination are well-established in the field of organic electronics.

Investigation of Biological Activities and Molecular Interactions Excluding Clinical Data and Safety Profiles

In Vitro Biological Activity Studies: Mechanistic Perspectives

Isothiocyanates (ITCs) are a class of compounds known for their wide range of biological activities, including significant anticancer properties. nih.gov These effects are largely attributed to their ability to interact with various cellular components and modulate key signaling pathways.

The antiproliferative effects of various isothiocyanates have been demonstrated across numerous cancer cell lines. For instance, 4-hydroxybenzyl isothiocyanate (HBITC) has been shown to inhibit the proliferation of human neuroblastoma (SH-SY5Y) and glioblastoma (U87MG) cells. nih.gov The inhibitory effect was found to be more potent in SH-SY5Y cells compared to U87MG cells at the same concentrations. nih.gov

Another related compound, 2,2-diphenylethyl isothiocyanate (DPEITC), has demonstrated potent growth inhibition in triple-negative breast cancer cells, including MDA-MB-231, MDA-MB-468, and Hs578T, which express "hotspot" p53 mutants. nih.gov Notably, DPEITC exhibited significantly lower IC50 values compared to the naturally occurring phenethyl isothiocyanate (PEITC). nih.gov Furthermore, the combination of 4-methylthiobutyl isothiocyanate (4-MTBITC) and paclitaxel (B517696) has shown significant antiproliferative activity against T-47D breast cancer cells. nih.gov

Table 1: Antiproliferative Activity of Various Isothiocyanates in Cancer Cell Lines

| Isothiocyanate Compound | Cancer Cell Line | Observed Effect | Reference |

|---|---|---|---|

| 4-Hydroxybenzyl isothiocyanate (HBITC) | SH-SY5Y (Neuroblastoma) | Inhibition of cell proliferation. | nih.gov |

| 4-Hydroxybenzyl isothiocyanate (HBITC) | U87MG (Glioblastoma) | Inhibition of cell proliferation. | nih.gov |

| 2,2-Diphenylethyl isothiocyanate (DPEITC) | MDA-MB-231, MDA-MB-468, Hs578T (Triple-negative breast cancer) | Potent growth inhibition. | nih.gov |

| 4-Methylthiobutyl isothiocyanate (4-MTBITC) in combination with Paclitaxel | T-47D (Breast cancer) | Significant antiproliferative activity. | nih.gov |

Isothiocyanates are known to influence key cellular processes such as cell cycle progression and apoptosis. The compound 4-(methylthio)butylisothiocyanate (MTBITC) has been observed to cause derangements in the G2/M transition point of the cell cycle in Jurkat T-leukemia cells. nih.gov This was evidenced by an increase in the proportion of cells in the G2 phase (from approximately 18% to 50%) after 24 hours of treatment, which was associated with a decrease in the protein expression of cyclin B1. nih.gov

High concentrations of MTBITC have also been shown to induce apoptosis through an increase in p53 and bax protein expression, without a corresponding change in bcl-2 expression. nih.gov Similarly, the synergistic treatment of T-47D breast cancer cells with 4-MTBITC and paclitaxel resulted in cell cycle arrest at the G2/M phase and an enhanced population of late apoptotic cells. nih.gov This combination also led to a significant decrease in the Bcl-xl protein level and higher levels of p53, cleaved caspase-3, and cleaved caspase-9 proteins. nih.gov

In studies with 4-hydroxybenzyl isothiocyanate (HBITC), the inhibition of SH-SY5Y and U87MG cell proliferation was associated with an increase in the number of cells with the inactive form of Bcl-2 protein and a decrease in mitochondrial membrane potential. nih.gov Interestingly, HBITC treatment led to a downregulation of p53 protein and an upregulation of p21 protein levels in SH-SY5Y cells, suggesting a p53-independent mechanism for p21 induction. nih.gov

The chemical reactivity of the isothiocyanate group (–N=C=S) is central to its biological activity. The carbon atom of this group is highly electrophilic and readily reacts with nucleophiles such as the thiol groups of cysteine residues in proteins. researchgate.net This reaction, known as thiocarbamation, can lead to the inhibition of enzyme function. researchgate.net For example, isothiocyanates are known to inhibit P-ATPase by attacking cysteine residues within the ATP binding sites. researchgate.net

While specific enzyme inhibition and receptor binding studies for 2-Fluoro-4-methylphenyl isothiocyanate are not available, the general reactivity of isothiocyanates suggests potential interactions with a variety of protein targets. The specificity of these interactions can be influenced by the pKa values of the target amino acid residues and the hydrophobicity of the surrounding environment. researchgate.net

Some phytochemicals are known to target Transient Receptor Potential (TRP) channels, which are involved in temperature sensation. nih.govacs.org For instance, allyl isothiocyanate (AITC), the active ingredient in mustard oil, activates the TRPA1 channel, leading to a Ca2+ influx. acs.org It is plausible that other isothiocyanates could also interact with such ion channels.

Antimicrobial Research Focus: In Vitro Efficacy

Isothiocyanates have long been recognized for their antimicrobial properties against a wide range of pathogens. nih.gov

The antibacterial effects of isothiocyanates have been documented against both Gram-positive and Gram-negative bacteria. Phenyl isothiocyanate (PITC) has been shown to have a minimum inhibitory concentration (MIC) of 1000 µg/mL for both Escherichia coli and Staphylococcus aureus. nih.govresearchgate.net The antibacterial action of PITC involves disruption of the bacterial cell membrane, leading to changes in surface properties, loss of membrane integrity, and ultimately cell death. nih.govresearchgate.net

A study on various isothiocyanates against methicillin-resistant Staphylococcus aureus (MRSA) revealed that benzyl-isothiocyanate was the most effective, with MIC values ranging from 2.9 to 110 µg·mL−1. mdpi.com In contrast, allyl-isothiocyanate generally showed higher MIC values, indicating lower antimicrobial activity. mdpi.com The aromatic structure of some isothiocyanates is thought to facilitate their ability to cross bacterial membrane structures, enhancing their antimicrobial activity compared to aliphatic ITCs. nih.gov

Table 2: In Vitro Antibacterial Activity of Various Isothiocyanates

| Isothiocyanate Compound | Bacterial Strain | Observed Effect/MIC | Reference |

|---|---|---|---|

| Phenyl isothiocyanate (PITC) | Escherichia coli | MIC: 1000 µg/mL | nih.govresearchgate.net |

| Phenyl isothiocyanate (PITC) | Staphylococcus aureus | MIC: 1000 µg/mL | nih.govresearchgate.net |

| Benzyl-isothiocyanate | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC: 2.9 - 110 µg·mL−1 | mdpi.com |

| Sulforaphane (SFN) | Helicobacter pylori | Median MIC: 2 µg/mL | nih.gov |

Isothiocyanates also exhibit significant antifungal properties. nih.gov 2-Phenylethyl isothiocyanate (2-PEITC) has been shown to be an effective antifungal agent against Alternaria alternata, the fungus responsible for black spot disease in pears. nih.govnih.gov The in vitro minimum inhibitory concentration (MIC) of 2-PEITC against this fungus was determined to be 1.22 mmol/L. nih.gov The antifungal mechanism of 2-PEITC involves the disruption of the permeability and integrity of the fungal membrane, leading to the leakage of cytoplasmic contents and cell death. nih.gov The inhibitory effect of isothiocyanates on fungi is dependent on the specific compound, its concentration, the fungal species, and the duration of exposure. nih.gov

Structure-Activity Relationship (SAR) Studies: Correlating Molecular Structure with Biological Effects

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For isothiocyanates, SAR studies have revealed key structural determinants for their effects. While specific SAR data for this compound is not extensively documented in publicly available research, principles derived from related aryl isothiocyanates can provide valuable insights.

The biological activity of aryl isothiocyanates is significantly influenced by the nature and position of substituents on the phenyl ring. The presence of the isothiocyanate (-N=C=S) group is crucial, as it is a reactive electrophile that can form covalent bonds with nucleophilic residues on proteins, a primary mechanism of action for many of its biological effects.

Studies on other isothiocyanates have shown that the nature of the substituent on the aromatic ring can impact their potency and selectivity. For instance, research on arylalkyl isothiocyanates has demonstrated that the length of the alkyl chain can influence their inhibitory activity against certain enzymes. nih.govresearchgate.net While this compound is not an arylalkyl isothiocyanate, the principle that substituents on the aromatic ring dictate activity holds true. The specific combination of a fluoro and a methyl group on the phenyl ring of this compound presents a unique electronic and steric profile that likely results in a distinct biological activity profile compared to other isothiocyanates.

| Feature | Influence on Biological Activity |

| Isothiocyanate Group (-N=C=S) | Essential for covalent modification of protein targets. |

| Aromatic Ring | Provides a scaffold for substituent modification and influences lipophilicity. |

| 2-Fluoro Substituent | Electron-withdrawing, potentially increases the electrophilicity of the isothiocyanate group. |

| 4-Methyl Substituent | Electron-donating, can modulate electronic properties and increase lipophilicity. |

Computational Biology and Molecular Modeling: Predictions of Target Interactions

In the absence of extensive empirical data, computational biology and molecular modeling offer powerful tools to predict the potential biological targets and interactions of this compound. These in silico methods can guide further experimental investigation.

Molecular Docking Simulations for Ligand-Protein Binding

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For this compound, docking simulations can be performed against a variety of known protein targets of other isothiocyanates, such as enzymes involved in carcinogenesis or inflammation. nih.gov

A hypothetical docking study of this compound with a target protein, for instance, a kinase, would likely show the isothiocyanate group oriented towards a nucleophilic residue like cysteine in the active site. The phenyl ring would likely engage in hydrophobic interactions with nonpolar residues, while the fluorine atom could participate in hydrogen bonding or other electrostatic interactions. mdpi.com The methyl group would contribute to hydrophobic interactions and could influence the compound's fit within the binding pocket.

A study on 4-Trifluoromethyl Phenyl Isothiocyanate, a structurally related compound, demonstrated its potential as an inhibitor of proteins implicated in breast cancer through molecular docking analysis, showing a binding affinity of -5.7 kcal/mol. researchgate.net This suggests that phenyl isothiocyanates with halogen substitutions can exhibit significant binding to disease-relevant proteins. researchgate.net

| Parameter | Predicted Interaction | Potential Target Residues |

| Isothiocyanate Group | Covalent bond formation | Cysteine, Lysine |

| Phenyl Ring | Hydrophobic interactions | Leucine, Valine, Phenylalanine |

| 2-Fluoro Group | Hydrogen bonding, electrostatic interactions | Serine, Threonine, Asparagine |

| 4-Methyl Group | Hydrophobic interactions | Alanine, Isoleucine |

Pharmacophore Modeling for Bioactivity Prediction

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. A pharmacophore model for isothiocyanates with activity against a specific target would likely include a hydrogen bond acceptor (the sulfur atom), a hydrogen bond donor (if applicable, though not in this specific molecule), aromatic features, and hydrophobic regions.

By aligning the structure of this compound with a validated pharmacophore model for a particular biological activity, it is possible to predict its potential efficacy. The model would map the key chemical features of the molecule—the aromatic ring, the isothiocyanate group, and the specific locations of the fluoro and methyl substituents—to the spatial requirements of the target's binding site. The fit of this compound to such a model would provide a semi-quantitative estimate of its likely biological activity. This approach has been successfully used to identify and optimize other small molecule inhibitors.

Advanced Spectroscopic Characterization and Analytical Research Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-Fluoro-4-methylphenyl isothiocyanate. Analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, both individually and in correlation experiments, allows for the precise assignment of each atom within the molecule.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl group protons. The aromatic region will display complex splitting patterns due to proton-proton (H-H) and proton-fluorine (H-F) couplings. The methyl protons will appear as a singlet, integrating to three protons.

The ¹³C NMR spectrum provides information on each unique carbon environment in the molecule. The isothiocyanate carbon (-N=C=S) is a key diagnostic signal, typically appearing in the range of 125-140 ppm. The aromatic carbons will show a range of chemical shifts influenced by the electron-withdrawing fluorine atom and the electron-donating methyl group. The carbon directly bonded to the fluorine atom will exhibit a large one-bond ¹J(C-F) coupling constant.

Given that ¹⁹F is a spin-1/2 nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive technique for characterizing fluorinated organic compounds. wikipedia.org The ¹⁹F NMR spectrum of this compound will show a single resonance for the fluorine atom, with its chemical shift influenced by the electronic environment of the phenyl ring. This signal will be split into a multiplet due to coupling with adjacent aromatic protons. The typical chemical shift range for fluoroarenes is between -100 and -140 ppm relative to CFCl₃.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-3 | 7.20 - 7.35 | dd | ³J(H-H) ≈ 8.5, ⁴J(H-F) ≈ 5.0 |

| H-5 | 7.05 - 7.15 | dd | ³J(H-H) ≈ 8.5, ⁴J(H-H) ≈ 2.0 |

| H-6 | 7.10 - 7.20 | d | ³J(H-F) ≈ 9.0 |

| -CH₃ | ~2.35 | s |

Note: Predicted values are based on the analysis of similar substituted phenyl isothiocyanates. Actual experimental values may vary.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Coupling Constants (J, Hz) |

| C-1 (-NCS) | 128 - 132 | |

| C-2 (-F) | 158 - 162 | ¹J(C-F) ≈ 240-250 |

| C-3 | 118 - 122 | ²J(C-F) ≈ 20-25 |

| C-4 (-CH₃) | 138 - 142 | |

| C-5 | 130 - 134 | |

| C-6 | 115 - 119 | ²J(C-F) ≈ 20-25 |

| -N=C =S | 130 - 135 | |

| -CH₃ | ~20 |

Note: Predicted values are based on the analysis of similar substituted phenyl isothiocyanates. Actual experimental values may vary.

To unambiguously assign the proton and carbon signals and confirm the substitution pattern, two-dimensional (2D) NMR experiments are employed.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal the coupling network between the aromatic protons, helping to distinguish between adjacent protons on the phenyl ring. For instance, a cross-peak between the signals for H-5 and H-6 would confirm their ortho relationship.

Heteronuclear Single Quantum Coherence (HSQC): This ¹H-¹³C correlation experiment establishes direct one-bond correlations between protons and the carbons to which they are attached. youtube.com This would definitively link the proton signals of the methyl group and the aromatic protons to their corresponding carbon signals.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Studies

The isothiocyanate (-N=C=S) group has a very strong and characteristic asymmetric stretching vibration that appears in a relatively clean region of the IR spectrum. This intense absorption is typically observed in the range of 2000-2200 cm⁻¹. sigmaaldrich.com This band is often sharp and serves as a definitive marker for the presence of the isothiocyanate functionality. The corresponding symmetric stretch is usually much weaker in the IR spectrum but can sometimes be observed in the Raman spectrum.

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| -N=C=S | Asymmetric stretch | 2050 - 2150 | Very Strong, Sharp |

| C-F | Stretch | 1200 - 1280 | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Strong |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium |

| C-H (Methyl) | Stretch | 2850 - 3000 | Medium |

Note: Predicted values are based on the analysis of similar substituted phenyl isothiocyanates.

The positions and intensities of the vibrational bands of the phenyl ring are influenced by the nature and position of the substituents. The presence of the fluorine and methyl groups on the aromatic ring will affect the C-H out-of-plane bending vibrations in the fingerprint region (below 1000 cm⁻¹), which can be diagnostic of the 1,2,4-trisubstitution pattern. The C-F stretching vibration is expected to produce a strong band, typically in the 1200-1280 cm⁻¹ region. nih.gov The vibrations of the methyl group, including symmetric and asymmetric C-H stretching and bending modes, will also be present in the spectrum.

Mass Spectrometry: Fragmentation Pathways and Isotopic Analysis for Structural Confirmation

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions, allowing for the confirmation of the molecular weight and elucidation of the structure.

For this compound (C₈H₆FNS), the exact mass can be calculated, and the molecular ion peak [M]⁺• would be observed in the mass spectrum. The presence of sulfur will give rise to a characteristic isotopic pattern, with the [M+2]⁺• peak having an intensity of approximately 4.4% relative to the [M]⁺• peak due to the natural abundance of the ³⁴S isotope.

The fragmentation of aromatic isothiocyanates under electron ionization (EI) typically involves several characteristic pathways. The primary fragmentation is often the loss of the thiocyanate (B1210189) radical (•SCN) or related neutral species.

A plausible fragmentation pathway for this compound would involve:

Formation of the molecular ion [C₈H₆FNS]⁺•.

Loss of a sulfur atom to form the [C₈H₆FN]⁺• ion.

Cleavage of the C-N bond to lose the isothiocyanate group and form a fluorotolyl cation [C₇H₆F]⁺.

Rearrangement followed by the loss of HCN or related small molecules.

Predicted m/z values for various adducts of this compound can be calculated. uni.lu

Table 4: Predicted m/z Values for Adducts of this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 168.02778 |

| [M+Na]⁺ | 190.00972 |

| [M-H]⁻ | 166.01322 |

| [M]⁺ | 167.01995 |

Data sourced from PubChemLite. uni.lu

X-ray Crystallography: Precise Determination of Solid-State Molecular and Supramolecular Structures

While a specific crystal structure determination for this compound is not publicly available in crystallographic databases, the solid-state arrangement of this compound can be inferred by examining the crystallographic data of analogous substituted phenyl isothiocyanates and related molecules. X-ray crystallography provides unparalleled insight into the precise three-dimensional arrangement of atoms within a crystal lattice, revealing key details about bond lengths, bond angles, and intermolecular interactions that govern the supramolecular architecture.

For aryl isothiocyanates, the planarity of the phenyl ring and the linear geometry of the isothiocyanate group (-N=C=S) are defining features. The fluorine and methyl substituents on the phenyl ring of this compound would influence the crystal packing through various non-covalent interactions. These interactions can include hydrogen bonds, halogen bonds, and π-π stacking interactions.

In the absence of a direct structure, we can look at related structures to predict the likely interactions. For instance, in the crystal structures of other aryl-substituted compounds, it is common to observe dimeric motifs or extended chains formed through hydrogen bonding. In the case of this compound, while it lacks strong hydrogen bond donors, weak C-H···S and C-H···F hydrogen bonds could play a significant role in stabilizing the crystal lattice. The fluorine atom, being electronegative, can also participate in halogen bonding (C-F···X), where X is a nucleophilic atom like the sulfur of the isothiocyanate group from a neighboring molecule.

A hypothetical table of crystallographic parameters for a related substituted phenyl isothiocyanate is presented below to illustrate the type of data obtained from an X-ray diffraction study.

| Crystallographic Parameter | Illustrative Value for a Substituted Phenyl Isothiocyanate |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.3 |

| c (Å) | 9.1 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 915.6 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.350 |

| R-factor (%) | 4.5 |

This table is illustrative and does not represent the actual data for this compound.

Electronic Spectroscopy: UV-Visible and Fluorescence Studies of Electronic Transitions and Photophysical Behavior

The electronic absorption and emission properties of this compound, which are dictated by the electronic transitions within the molecule, can be characterized using UV-Visible and fluorescence spectroscopy. Although specific spectral data for this compound are not readily found in the literature, the photophysical behavior can be predicted based on studies of similar aromatic isothiocyanates and fluorinated aromatic compounds.

The UV-Visible absorption spectrum of an aromatic isothiocyanate typically exhibits absorption bands corresponding to π → π* and n → π* transitions. The phenyl ring and the isothiocyanate group constitute the chromophore. The π → π* transitions, usually found in the shorter wavelength UV region (around 200-300 nm), are typically of high intensity (large molar absorptivity, ε). The n → π* transitions, involving the non-bonding electrons on the sulfur and nitrogen atoms of the isothiocyanate group, are expected at longer wavelengths and are generally of lower intensity. The presence of the fluorine and methyl substituents on the phenyl ring will likely cause a small bathochromic (red) or hypsochromic (blue) shift of these absorption bands compared to unsubstituted phenyl isothiocyanate.

Fluorescence in aromatic isothiocyanates is often weak or non-existent at room temperature in solution due to efficient non-radiative decay pathways, such as intersystem crossing to the triplet state. However, the introduction of a fluorine atom can sometimes enhance fluorescence quantum yields. If this compound were to exhibit fluorescence, the emission spectrum would typically be a mirror image of the lowest energy absorption band. The Stokes shift, which is the difference in wavelength between the absorption maximum and the emission maximum, would provide information about the extent of geometric and electronic rearrangement in the excited state.

For illustrative purposes, the table below presents hypothetical UV-Visible absorption and fluorescence data for a substituted phenyl isothiocyanate in a common solvent like methanol.

| Spectroscopic Parameter | Hypothetical Value |

| λmax, abs (nm) | 245, 280 |

| Molar Absorptivity (ε) (M-1cm-1) | 15000, 1200 |

| λmax, em (nm) | 350 |

| Fluorescence Quantum Yield (ΦF) | 0.05 |

| Stokes Shift (nm) | 70 |

This table is illustrative and does not represent the actual data for this compound.

Chiroptical Spectroscopy: Circular Dichroism for Enantiomeric Purity and Absolute Configuration (if chiral analogues are relevant)

While this compound itself is an achiral molecule, the isothiocyanate functional group is frequently incorporated into chiral molecules to serve as a versatile synthetic handle or as a chromophore for chiroptical studies. Circular dichroism (CD) spectroscopy is a powerful technique for determining the enantiomeric purity and absolute configuration of chiral compounds. CD measures the differential absorption of left and right circularly polarized light by a chiral molecule.

For chiral analogues of this compound, such as those where the phenyl ring is attached to a stereogenic center, CD spectroscopy would be highly relevant. The isothiocyanate group, being in close proximity to the chiral center, would exhibit a Cotton effect in the CD spectrum. A Cotton effect is the characteristic sigmoid shape of a CD band in the region of an absorption band. The sign of the Cotton effect (positive or negative) can often be correlated with the absolute configuration (R or S) of the stereocenter based on empirical rules or by comparison with structurally related compounds of known absolute configuration.

For example, studies on chiral isothiocyanates derived from amino acids have shown that the sign of the Cotton effect associated with the isothiocyanate chromophore can be used to assign the absolute configuration of the amino acid. mdpi.com A positive Cotton effect might correspond to the L-amino acid derivative (S-configuration), while a negative Cotton effect would indicate the D-amino acid derivative (R-configuration).

The table below illustrates the type of data that would be obtained from a CD spectroscopic analysis of a hypothetical chiral isothiocyanate.

| Chiral Isothiocyanate Enantiomer | λmax in CD (nm) | Molar Ellipticity [θ] (deg cm2 dmol-1) | Sign of Cotton Effect | Inferred Absolute Configuration |

| Enantiomer A | 250 | +15000 | Positive | S |

| Enantiomer B | 250 | -15000 | Negative | R |

This table is illustrative. The specific wavelengths and ellipticities would depend on the exact structure of the chiral analogue.

Future Research Directions and Emerging Theoretical Perspectives

Sustainable Synthesis and Catalytic Innovations for Fluorinated Isothiocyanates

The synthesis of isothiocyanates has traditionally relied on hazardous reagents like thiophosgene (B130339) and carbon disulfide. rsc.orgnih.gov Future research is intensely focused on developing greener, safer, and more efficient synthetic protocols.

Key areas of innovation include:

Elemental Sulfur-Based Methods: Utilizing elemental sulfur as the sulfur source is a highly atom-economical and environmentally benign approach. mdpi.com Recent methods involve the reaction of isocyanides with elemental sulfur, which can be promoted thermally, catalytically, or with nucleophilic additives. rsc.orgmdpi.com This avoids the use of toxic and volatile thiocarbonyl compounds. mdpi.com

Catalytic Systems: The development of novel catalytic systems is paramount. This includes copper-catalyzed isothiocyanation using reagents like the Langlois reagent (CF3SO2Na) and rhodium-catalyzed processes that use inexpensive starting materials. chemrxiv.orggoogle.com Base-catalyzed methods using simple catalysts like potassium carbonate also align with green chemistry principles. mdpi.com

Flow Chemistry and Microwave-Assisted Synthesis: These technologies offer enhanced reaction control, scalability, and often lead to higher yields in shorter reaction times. Microwave-assisted synthesis of isothiocyanates from primary amines and carbon disulfide has been shown to be effective, even eliminating the need for a separate desulfurizing agent in some cases. nih.gov

Alternative Thiocarbonyl Sources: Research into the in situ generation of thiocarbonyl surrogates, such as thiocarbonyl fluoride (B91410) from difluorocarbene, presents a safer alternative to handling highly toxic reagents directly. nih.govmdpi.comrsc.org Another promising approach uses stable, solid reagents like (Me4N)SCF3, which simplifies the procedure and byproduct removal. acs.org

Table 1: Comparison of Modern Isothiocyanate Synthesis Methods

| Method | Key Reagents | Advantages | Reference |

|---|---|---|---|

| Amine-Catalyzed Sulfurization | Isocyanide, Elemental Sulfur, DBU (catalyst) | Sustainable, avoids toxic reagents, low E-factors. | rsc.org |

| Copper-Catalyzed Isothiocyanation | Primary Amine, Langlois Reagent, CuI | Good functional group tolerance, safe, environmentally friendly. | nih.gov |

| In Situ Thiocarbonyl Fluoride | Primary Amine, PDFA, Elemental Sulfur | Rapid reaction, high yields for diverse substrates. | nih.gov |

| Bench-Stable Solid Reagent | Primary Amine, (Me4N)SCF3 | Operational simplicity, high speed, easy purification. | acs.org |

Exploration of Novel Reactivity Patterns and Synthetic Transformations

The isothiocyanate group is a versatile functional group, serving as a linchpin for the synthesis of a wide array of more complex molecules. mdpi.comrsc.org While its use in creating thioureas is well-established, future research will likely uncover new reactivity patterns for compounds like 2-Fluoro-4-methylphenyl isothiocyanate.

Emerging areas of exploration include:

Dehydrogenative Functionalization: Recent studies have shown that alkyl isothiocyanates can undergo dehydrogenation to form N-β-brominated alkenyl isothiocyanates, which are valuable intermediates with multiple reactive sites for further transformations. chemrxiv.org

Catalytic Cross-Coupling Reactions: Nickel-catalyzed cross-coupling reactions involving isothiocyanates have been developed, allowing for the formation of novel organophosphorus compounds like phosphinecarbothioamides. acs.orgacs.org This "Umpolung" strategy reverses the typical reactivity of the starting materials and opens new synthetic pathways. acs.orgacs.org

Multicomponent Reactions (MCRs): Isothiocyanates are excellent substrates for MCRs, which allow for the rapid assembly of complex molecular scaffolds in a single step. A novel three-component reaction of heteroarenes, isothiocyanates, and isocyanides has been used to generate diverse imidazoisoquinolines. nih.gov

Synthesis of Heterocycles: The reactivity of the isothiocyanate group makes it a key building block for synthesizing various nitrogen- and sulfur-containing heterocyclic compounds. chemrxiv.org For instance, the reaction of a brominated alkenyl isothiocyanate with an amine can lead directly to an aminothiazole structure. chemrxiv.org

Advanced Computational Approaches for Rational Design and Property Prediction

Computational chemistry is an indispensable tool for accelerating the discovery and optimization of new molecules. rsc.org For this compound and its derivatives, in silico methods can provide profound insights that guide experimental work.

Future theoretical research will likely focus on:

Quantitative Structure-Activity Relationship (QSAR): QSAR models are used to correlate the chemical structure of compounds with their biological activity. nih.gov Developing robust QSAR models for fluorinated isothiocyanates can help predict the efficacy of new derivatives and prioritize them for synthesis.

Molecular Docking and Dynamics Simulations: These techniques predict how a molecule like this compound might bind to a biological target, such as an enzyme or receptor. rsc.orgopenmedicinalchemistryjournal.com Molecular dynamics simulations can further elucidate the stability of these interactions over time and identify key amino acid residues involved in binding. rsc.orgnih.gov

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. nih.gov It can be used to screen virtual libraries for new compounds that fit the model.

Prediction of Physicochemical Properties: Computational methods can predict properties like HOMO/LUMO energies, which relate to a molecule's reactivity and electronic characteristics. nih.gov This information is crucial for rationally designing molecules with desired electronic and physical properties. nih.gov

Integration with Combinatorial Chemistry and High-Throughput Screening for Discovery

To efficiently explore the vast chemical space around the this compound scaffold, modern drug discovery techniques are essential.

Combinatorial Chemistry: This approach allows for the rapid synthesis of large numbers of related compounds, known as a library. nih.govnih.gov The versatile reactivity of the isothiocyanate group makes it well-suited for combinatorial approaches, enabling the creation of diverse libraries of thioureas, heterocyclic compounds, and other derivatives for screening. nih.gov

High-Throughput Screening (HTS): HTS uses automation to rapidly test thousands to millions of compounds for a specific biological activity. nih.govnih.gov Libraries of isothiocyanate derivatives can be screened against various targets to identify "hits"—compounds that show promising activity. thermofisher.commdpi.com This integration accelerates the pace of discovery from years to weeks, albeit with the need to carefully manage and validate the large datasets produced. nih.gov

Table 2: Screening Library Types in Drug Discovery

| Library Type | Description | Application | Reference |

|---|---|---|---|

| Diversity-Based Libraries | Collections of structurally diverse, drug-like molecules. | Initial screening to find novel chemical scaffolds. | stanford.edu |

| Target-Focused Libraries | Compounds designed to interact with a specific family of biological targets (e.g., kinases). | Increasing the hit rate for known target classes. | stanford.edu |

| Fragment Libraries | Collections of small, low-complexity molecules. | Identifying small binding fragments to build up a more potent lead. | thermofisher.com |

| Known Bioactives/FDA Approved Drugs | Compounds with known biological activity or approved for clinical use. | Assay validation and drug repurposing screens. | stanford.edu |

Identification of Unexplored Biological Targets and Mechanistic Insights

While isothiocyanates are known for a range of biological activities, including anticancer and anti-inflammatory properties, the specific targets and mechanisms of action for many, including this compound, are not fully understood. rsc.orgresearchgate.netfoodandnutritionjournal.org

Future research should aim to:

Identify Novel Protein Targets: Employing techniques like chemical proteomics and thermal shift assays can help identify the direct protein binding partners of this compound within the cell.

Elucidate Mechanisms of Action: Once a target is identified, detailed biochemical and cell-based assays are needed to understand how the compound modulates the target's function and the downstream cellular consequences. For example, some isothiocyanates are known to inhibit cyclooxygenase (COX) enzymes, a target for anti-inflammatory drugs. rsc.org

Explore New Therapeutic Areas: The known antimicrobial and neuroprotective effects of some isothiocyanates suggest that compounds like this compound could be investigated for applications beyond oncology, such as in infectious diseases or neurodegenerative disorders. researchgate.netfoodandnutritionjournal.org Understanding the structural and evolutionary context of target enzymes can reveal functional distinctions that can be exploited for developing specific inhibitors. nih.gov

By pursuing these future research directions, the scientific community can unlock the full potential of this compound, transforming it from a chemical entity into a valuable tool for synthesis, materials science, and medicine.

Q & A

Q. What are the established synthetic routes for preparing 2-fluoro-4-methylphenyl isothiocyanate, and what are their key advantages or limitations?

- Methodological Answer : The compound can be synthesized via:

- Thiocarbanilide derivatization : Reacting thiocarbanilide analogs with phosphorus pentoxide or iodine under controlled conditions to introduce the isothiocyanate group .

- Arylisothiocyanate reactions : Utilizing potassium hydroxide in dimethylformamide (DMF) to facilitate reactions between aryl precursors and thiocyanate intermediates, as demonstrated in analogous systems (e.g., 4-(trifluoromethyl)phenyl isocyanate synthesis) .

- Substitution reactions : Substituting halogen or methyl groups in phenyl isothiocyanate derivatives using fluorinated reagents, requiring precise temperature control (0–6°C for stability) .

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

- Methodological Answer : Key techniques include:

- Spectroscopy : FT-IR for identifying N=C=S stretching (~2050–2150 cm⁻¹) and UV-Vis for monitoring reaction progress .

- Chromatography : TLC and GC-MS for purity assessment, especially when isolating intermediates .

- NMR and Mass Spectrometry : ¹H/¹³C NMR to confirm regiochemistry and fluorine substitution; high-resolution MS for molecular weight validation .

Q. How does the fluorine substituent influence the reactivity of this compound in common organic reactions?

- Methodological Answer : The fluorine atom:

- Enhances electrophilicity : Increases reactivity in nucleophilic additions (e.g., with amines or thiols) due to electron-withdrawing effects .

- Modulates regioselectivity : Directs substitution reactions to specific positions on the aromatic ring, as observed in analogous fluorinated isothiocyanates .

- Impacts stability : Fluorine can reduce hydrolytic degradation compared to non-fluorinated analogs, but requires anhydrous conditions for storage .

Advanced Research Questions

Q. How can experimental design optimize reaction conditions for synthesizing this compound derivatives?

- Methodological Answer :

- Screening phase : Use fractional factorial designs to identify critical parameters (e.g., temperature, solvent polarity, reagent stoichiometry) .

- Optimization phase : Apply central composite design (CCD) to refine variables like reaction time (e.g., 1–4 hours) and pH (e.g., 6.9 for derivatization) .

- Response surface methodology (RSM) : Quantify interactions between variables and maximize yield or purity .

Q. How should researchers resolve contradictions in spectral data during structural elucidation?

- Methodological Answer :

- Cross-validation : Compare NMR/IR data with computational predictions (e.g., DFT for vibrational modes) .

- Isotopic labeling : Use deuterated solvents or ¹⁹F NMR to distinguish overlapping signals in complex mixtures .

- Crystallography : Single-crystal X-ray diffraction for unambiguous confirmation of regiochemistry .

Q. What strategies are effective for studying the interaction of this compound with biological macromolecules?

- Methodological Answer :

- Spectrofluorometry : Monitor quenching of human serum albumin (HSA) fluorescence to assess binding affinity and thermodynamic parameters .

- Molecular dynamics (MD) simulations : Model interactions with protein active sites, focusing on fluorine’s role in hydrophobic or hydrogen-bonding interactions .

- Isothermal titration calorimetry (ITC) : Quantify binding stoichiometry and enthalpy changes .

Q. How can researchers leverage fluorinated isothiocyanates in fluorescence-based applications?

- Methodological Answer :

- Derivatization : Conjugate with rhodamine B isothiocyanate analogs for tumor-selective fluorescence activation .

- Polarity-sensitive probes : Exploit fluorine’s electron-withdrawing effects to tune emission wavelengths for microenvironment sensing .

Q. What are the stability challenges of this compound under varying experimental conditions?

- Methodological Answer :

- Thermal stability : Conduct accelerated degradation studies at elevated temperatures (e.g., 40–60°C) to identify decomposition pathways .

- pH sensitivity : Test stability in buffered solutions (pH 3–10) using HPLC to monitor hydrolysis products .

- Light exposure : Use amber vials and UV-Vis spectroscopy to assess photodegradation rates .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

Q. What experimental approaches address regioselectivity challenges in derivatizing this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.